Olorofim

Content Navigation

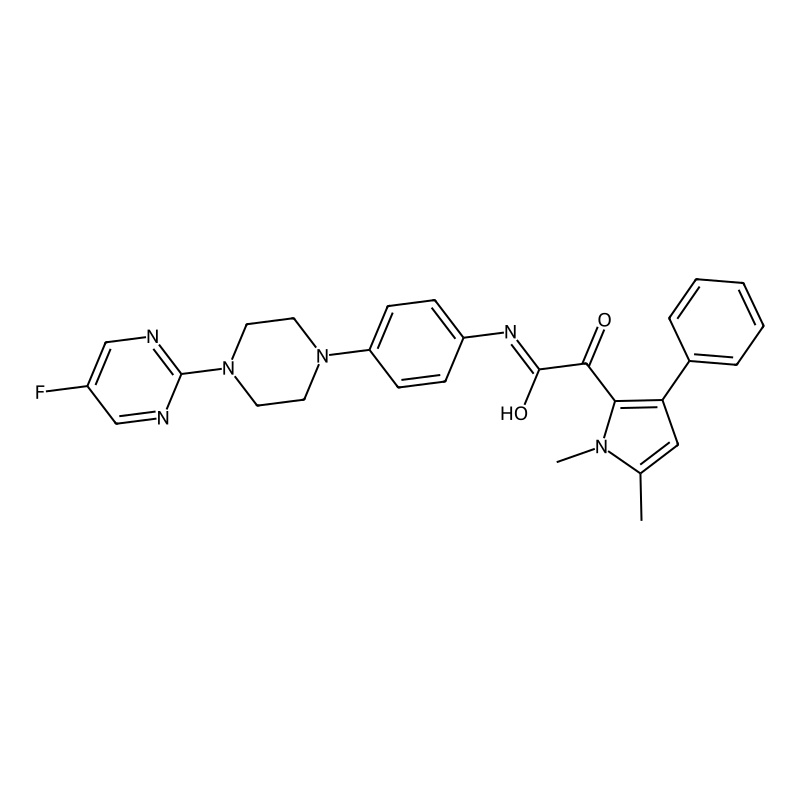

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Olorofim mechanism of action dihydroorotate dehydrogenase inhibitor

Mechanism of Action: A Detailed Look

The core of olorofim's action lies in its targeted inhibition of a critical metabolic pathway. The sequence below details this process.

Figure: this compound inhibits DHODH, blocking pyrimidine synthesis and fungal cell wall formation.

This compound's consequences are profound. It prevents the germination of fungal conidia (spores) and inhibits the polarized growth of hyphae, which is essential for tissue invasion [1]. Prolonged exposure leads to severe morphological abnormalities, including hyphal swelling and eventual cell lysis [1]. The activity of this compound can be reversed in laboratory settings by adding high concentrations (≥5 mM) of exogenous pyrimidines, confirming its target-specific action. However, the concentration of pyrimidines in human serum (∼15 µM) is far too low to counteract its effect in patients, ensuring its efficacy in vivo [1].

Structural Basis and Species Selectivity

This compound demonstrates remarkable fungal selectivity due to structural differences between fungal and human DHODH.

- Target Structure: Fungal DHODH is a Class II enzyme located in the inner mitochondrial membrane. It features an N-terminal helical domain that forms a channel where ubiquinone, a cofactor essential for the enzyme's reaction, enters [1].

- Inhibition Site: this compound binds reversibly within this N-terminal channel, physically blocking ubiquinone from accessing its binding site and preventing the re-oxidation of the enzyme's flavin mononucleotide (FMNH₂) cofactor, a step critical for the conversion of DHO to orotate [1].

- Basis for Selectivity: The amino acid sequence of human DHODH is only approximately 30% identical to its fungal counterpart [1] [2]. This low homology results in a significant structural difference in the binding channel, which makes human DHODH about 2000-fold less sensitive to inhibition by this compound [1]. This large selectivity window is the foundation for its anticipated clinical safety.

Antifungal Spectrum and Resistance

This compound's activity spectrum is defined by its unique mechanism and the presence of its target in different fungi.

| Feature | Description |

|---|---|

| Spectrum of Activity | Active against a broad range of moulds and dimorphic fungi, including Aspergillus species, Lomentospora prolificans, Scedosporium spp., and Coccidioides [1]. |

| Lack of Activity | Lacks activity against yeasts (e.g., Candida) and fungi in the order Mucorales, as their DHODH enzymes have structural variations that prevent this compound binding [1] [3]. |

| Resistance Mutations | Single amino acid substitutions in the DHODH enzyme (e.g., G119C, H116R, V200E) can confer high-level resistance to this compound [4]. These often show cross-resistance to the agrochemical fungicide ipflufenoquin [4]. |

| Resistance Reversal | Exogenous uridine (≥5 mM) can reverse the antifungal effect in vitro, confirming the on-target mechanism [1]. |

Key Experimental Evidence and Protocols

The characterization of this compound's mechanism rests on a foundation of robust in vitro and biochemical assays.

In Vitro Susceptibility Testing (MIC Determination)

- Purpose: To determine the minimum inhibitory concentration (MIC) of this compound against specific fungal pathogens.

- Protocol: The standard EUCAST broth microdilution method is used [3]. Fungal spores or cells are exposed to serial dilutions of this compound in a microtiter plate. After incubation, the MIC is visually determined as the lowest concentration that produces 100% growth inhibition [3].

- Key Finding: this compound exhibits potent activity against Aspergillus fumigatus with MICs as low as 0.075 mg/L, including against strains resistant to azoles [1] [4].

Biochemical DHODH Enzyme Inhibition Assay

- Purpose: To directly measure the inhibition of the purified AfDHODH enzyme by this compound.

- Protocol: The enzymatic activity of DHODH is monitored, typically by following the reduction of a co-substrate or the production of orotate. This compound is added at varying concentrations, and the IC₅₀ (concentration that inhibits 50% of enzyme activity) is calculated.

- Key Finding: this compound is a potent inhibitor of AfDHODH with an IC₅₀ of 44 ± 10 nM, demonstrating significantly weaker inhibition of human DHODH [1] [2].

Molecular Dynamics (MD) Simulations

- Purpose: To model and visualize the interaction between this compound and the AfDHODH protein at an atomic level, especially in the absence of a crystalized structure.

- Protocol: A 3D model of AfDHODH is constructed using homology modeling (e.g., with AlphaFold2). This compound is docked into the predicted binding site, and the complex is subjected to nanosecond-scale MD simulations to assess binding stability and identify key interacting residues [2].

- Key Finding: Simulations confirm that this compound binds stably in the ubiquinone channel of AfDHODH, primarily through hydrophobic interactions, and helps explain the structural basis for resistance-conferring mutations [2].

Drug Combination Interactions

Understanding how this compound interacts with other antifungals is crucial for clinical application. A summary of in vitro combination studies is shown in the table below.

| Antifungal Class | Example Drug | Interaction with this compound |

|---|---|---|

| Mould-active Azoles | Voriconazole, Posaconazole | Unidirectional antagonism; azole MICs unchanged, this compound MICs may increase but remain within wild-type susceptible range [3]. |

| Polyenes | Amphotericin B | Antagonism observed (e.g., in A. niger) [3]. |

| Echinocandins | Caspofungin | Indifference [3]. |

| Allylamines | Terbinafine | Indifference [3]. |

| Yeast-active Azoles | Fluconazole | Indifference; no impact on azole's anti-Candida activity [3]. |

Conclusion for Research and Development

This compound represents a significant advancement in antifungal drug discovery. Its novel mechanism sidesteps common resistance to azoles, making it a vital tool for treating resistant mould infections. Key considerations for its use and future development include:

- Clinical Monitoring: Be vigilant for the emergence of resistance, particularly through mutations in the pyrE gene (encoding DHODH), especially in agricultural settings where DHODH-inhibitor fungicides are used [4].

- Combination Therapy: Use with caution in combination with mould-active azoles due to potential antagonism, though the clinical relevance of this in vitro finding is still being evaluated [3].

- Future Research: The success of this compound validates fungal DHODH as a superb drug target. Ongoing efforts using computational methods like virtual screening are discovering new inhibitor scaffolds with potent activity against AfDHODH, paving the way for next-generation therapies [2].

References

- 1. Review of the novel antifungal drug this compound (F901318) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Inhibitors of Aspergillus fumigatus ... [mdpi.com]

- 3. In vitro evaluation of this compound and antifungal combinations ... [pmc.ncbi.nlm.nih.gov]

- 4. Aspergillus fumigatus strains that evolve resistance to the ... [nature.com]

Mechanism of Action: Targeting Pyrimidine Synthesis

Olorofim is the first-in-class drug of the orotomides. Its fungicidal activity comes from the reversible inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH) [1] [2].

- Target Role: DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate [2].

- Cellular Consequences: Inhibition disrupts the production of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP). This leads to a critical deficiency in precursors for RNA and DNA synthesis, and also affects the biosynthesis of fungal cell wall components (chitin and β-1,3-glucan) since UDP-sugars are essential substrates for their synthases [1] [2].

- Selectivity: Fungal DHODH is only about 30% identical to the human homolog, and this compound inhibits the fungal enzyme approximately 2000-fold more effectively, providing a high therapeutic index [1] [2].

The diagram below illustrates this targeted pathway and its consequences.

This compound inhibits DHODH, blocking pyrimidine synthesis and leading to fungal cell death.

Antifungal Spectrum and Potency

This compound demonstrates a potent and broad spectrum of activity against a wide range of molds and dimorphic fungi, but has no clinically relevant activity against yeasts (e.g., Candida spp., Cryptococcus spp.) or fungi in the order Mucorales [1] [2].

The table below summarizes its in vitro activity against key pathogenic fungi.

| Fungal Pathogen / Group | MIC Range (μg/mL) | Key Context / Comparative Activity |

|---|---|---|

| *Aspergillus* spp. [1] | Not specified | Includes activity against azole-resistant isolates of A. fumigatus and cryptic species. |

| Talaromyces marneffei [3] | 0.0005 - 0.002 | This compound was the most active agent tested in the study (MIC90: 0.0005 μg/mL). |

| Scedosporium* spp. & *Lomentospora prolificans [1] [2] | Not specified | Targets difficult-to-treat infections with limited therapeutic options. |

| *Coccidioides* spp. [1] | Not specified | Activity against dimorphic, endemic fungi. |

| *Fusarium* spp. [1] | Not specified | Activity against various species. |

Development Pipeline and Clinical Status

This compound is an orally available drug and has received multiple regulatory designations from the FDA and EMA, accelerating its development for difficult-to-treat invasive fungal infections [1].

| Development Aspect | Details |

|---|---|

| Developer | F2G Biotech GmbH [1]. |

| Current Status | Phase 3 clinical trial is ongoing (NCT05101187) [1]. |

| FDA Designations | Breakthrough Therapy, Orphan Drug, and Qualified Infectious Disease Product for indications including invasive aspergillosis, lomentosporiosis, scedosporiosis, and coccidiomycosis [1]. |

| EMA Designations | Orphan Drug designation for invasive aspergillosis, scedosporiosis, and invasive scopulariopsis [1]. |

This development pipeline is summarized in the following workflow.

This compound's clinical development is supported by regulatory designations to expedite its progress.

Known and Potential Resistance

Resistance to this compound, while currently rare, is a critical area of monitoring.

- Primary Mechanism: Mutations in the gene encoding the target enzyme, DHODH (pyr4 gene in A. fumigatus), are the primary known mechanism of resistance [1] [2].

- Bypass Mechanism: In vitro studies show that high concentrations of exogenous uridine (≥ 5mM) can reverse this compound's effects by allowing fungi to use the salvage pathway for pyrimidine acquisition. However, the concentration in human serum (~15 µM) is far too low for this to be a clinically relevant resistance mechanism [1] [2].

References

orotomides novel antifungal class pyrimidine biosynthesis

Mechanism of Action and Fungal Specificity

Olorofim is a first-in-class, oral antifungal that acts as a reversible inhibitor of the fungal enzyme dihydroorotate dehydrogenase (DHODH) [1]. DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the production of uridine-5'-monophosphate (UMP) and subsequent pyrimidine nucleotides required for DNA, RNA, and cell wall biosynthesis [2] [1].

The diagram below illustrates the de novo pyrimidine biosynthesis pathway and the specific target of this compound.

De novo pyrimidine biosynthesis pathway and this compound inhibition of DHODH.

Olorofil's high selectivity arises from its strong preference for fungal DHODH, which is only about 30% identical to the human enzyme, resulting in a >2,000-fold lower effectiveness at inhibiting the human homolog [1]. This specificity is crucial for minimizing host toxicity.

Antifungal Spectrum and Clinical Data

This compound demonstrates potent in vitro and in vivo activity against a broad range of difficult-to-treat molds and dimorphic fungi, but lacks activity against yeasts and Mucorales species [1].

The table below summarizes its spectrum and key clinical trial results.

| Category | Details | Source / Reference |

|---|---|---|

| In Vitro Spectrum & Potency | ||

| Aspergillus spp. (including azole-resistant strains) | MIC ≤0.06 µg/mL (greater potency than leading antifungal classes) | [2] |

| Lomentospora prolificans, Scedosporium spp. | Active (key target as often resistant to licensed antifungals) | [3] [1] |

| Coccidioides spp. & other dimorphic fungi | Active | [1] [4] |

| Candida spp., Mucorales | Lacks activity | [1] |

| Clinical Efficacy (Phase 2b) | ||

| Global Response (Day 42) | 28.7% (58/202 patients) | [3] [5] |

| Global Response (Day 84) | 27.2% (55/202 patients) | [3] [5] |

| Global Response (incl. Stable Disease, Day 42) | 75.2% | [3] [5] |

| All-Cause Mortality (Day 84) | 16.3% | [3] [6] |

| Safety Profile | ||

| Most Clinically Significant AE | Drug-induced liver injury: 10% of patients (all resolved with dose modification/discontinuation) | [3] [6] |

| Other Common AE | Gastrointestinal intolerance (10%, mostly mild/moderate) | [3] [6] |

| Regulatory Status | FDA NDA accepted under Priority Review (PDUFA date: 2023). Phase 3 trial (OASIS) ongoing. | [5] [4] |

Key Experimental Protocols

For researchers, understanding the methods used to discover and characterize this compound is essential. The workflow below outlines the key stages in its development.

Key experimental workflow for orotomide characterization.

Here are detailed methodologies for core experiments:

High-Throughput Screening & Medicinal Chemistry [2]: A library of over 340,000 small molecules was screened for in vitro activity against Aspergillus fumigatus. The initial "F3 series" hits were optimized via structure-activity relationship (SAR) studies to improve potency, pharmacokinetics, and toxicology profiles, leading to F901318 (this compound).

Mechanism of Action Genetic Screen [2]: A multicopy suppressor screen in Aspergillus nidulans identified genes conferring resistance to this compound. Resistant clones were sequenced, revealing that all contained extra copies of the pyrE gene encoding DHODH, thus identifying the drug target.

Enzyme Inhibition and Specificity Assay [2] [1]: The inhibition of fungal DHODH is measured biochemically. Specificity is confirmed by comparing the half-maximal inhibitory concentration (IC₅₀) of this compound for purified fungal DHODH versus human DHODH, demonstrating its strong selectivity for the fungal enzyme.

In Vitro Susceptibility Testing [2]: Minimum Inhibitory Concentrations (MICs) are determined using standardized methods (e.g., broth microdilution) against a wide panel of fungal clinical isolates, including strains resistant to other antifungals.

Reversal of Antifungal Effect [2] [1]: To confirm the mechanism, the antifungal activity of this compound is tested in media supplemented with high concentrations (≥5 mM) of exogenous pyrimidines (uridine, uracil). This reverses the drug's effect, confirming it acts specifically on the de novo synthesis pathway.

In Vivo Efficacy Models [2]: Animal models, such as murine pulmonary aspergillosis, are used. Mice are infected with either azole-sensitive or azole-resistant strains of A. fumigatus and treated with this compound to assess survival and reduction in fungal burden compared to control groups.

This compound's novel mechanism targeting pyrimidine biosynthesis effectively addresses a critical gap in antifungal therapy. Its progression through clinical development highlights its potential to become a key therapeutic option for life-threatening, resistant fungal infections.

References

- 1. Review of the novel antifungal drug this compound (F901318) [bmcinfectdis.biomedcentral.com]

- 2. F901318 represents a novel class of antifungal drug that ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Phase IIb trial shows efficacy in invasive fungal disease for... [medicalxpress.com]

- 4. F2G Announces FDA Filing Acceptance of New Drug... - BioSpace [biospace.com]

- 5. F2G Announces Publication in The Lancet Infectious Diseases [globenewswire.com]

- 6. Offers Hope in Resistant Novel Infections Antifungal Fungal [medscape.com]

Olorofim cell morphology changes Aspergillus fumigatus hyphae

Olorofim-Induced Morphological Changes

Treatment with this compound leads to a range of dramatic structural rearrangements in A. fumigatus hyphae that ultimately cause cell lysis [1] [2]. The table below summarizes the key morphological changes observed:

| Morphological Feature | Observed Change After this compound Treatment | Functional Consequence |

|---|---|---|

| Hyphal Growth | Complete inhibition of germination and polarized hyphal elongation; conidia undergo isotropic swelling [2] [3] | Prevents establishment of invasive, filamentous growth |

| Cell Wall | Increased chitin content; decreased β-1,3-glucan at hyphal tips [1] [3] [4] | Disrupts cell wall integrity and rigidity |

| Septa Formation | Increased septation [1] [3] | Alters hyphal compartmentalization |

| Vacuoles | Significant enlargement [1] [2] [3] | May indicate cell cycle arrest and activation of autophagy |

| Nuclei / Mitosis | Inhibition of mitosis [1] | Arrests the duplication cycle |

| Vesicles | Appearance of unique vesicle-like structures not stained by standard dyes [1] | Suggests formation of abnormal cellular compartments |

| Viability | Hyphal swelling leading to cell lysis and death after prolonged exposure (>24h) [1] [2] | Fungicidal, time-dependent killing |

Mechanism of Action: Targeting Pyrimidine Biosynthesis

The morphological changes described above are a direct consequence of this compound's inhibition of a key enzyme in the de novo pyrimidine biosynthesis pathway [3] [4].

- Molecular Target: this compound selectively inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH) [1] [3]. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate [1] [5]. Confocal microscopy studies have confirmed that A. fumigatus DHODH is localized in the mitochondria [1].

- Downstream Consequences: Inhibiting DHODH depletes the fungal cell of essential pyrimidine precursors, primarily uridine-5'-triphosphate (UTP) and uridine-5'-monophosphate (UMP) [1] [3]. This shortage has a catastrophic ripple effect:

- Disrupted DNA/RNA Synthesis: UMP is a precursor for the synthesis of cytosine, thymine, and uracil, the building blocks of DNA and RNA. This affects cell cycle regulation and protein synthesis [1].

- Impaired Cell Wall Synthesis: UTP is required to create UDP-sugars, which are essential substrates for chitin synthase and β-1,3-glucan synthase. Without these precursors, the structure and integrity of the fungal cell wall are compromised [1] [3].

- Affected Membrane and Metabolism: Pyrimidine-containing precursors are also vital for the synthesis of phospholipids (affecting cellular membranes) and glycolipids [1].

The following diagram illustrates this mechanism and its cellular consequences:

Key Experimental Protocols

The primary data on this compound's morphological effects are derived from sophisticated microscopy techniques.

Confocal Live-Cell Imaging of Hyphal Morphology [1] [5]

This protocol allows for the dynamic, real-time observation of changes in living hyphae.

- Strains and Culture: A. fumigatus strains (e.g., clinical isolate AF293) are cultured in liquid medium (like Vogel's Minimal Medium) in chambered slides for 16 hours at 37°C to produce hyphae.

- Drug Exposure: Hyphae are treated with this compound at a final inhibitory concentration (e.g., 0.1 µg/mL).

- Staining: A panel of fluorescent dyes and GFP-tagged proteins is used to label specific cellular structures. Key dyes include:

- Calcofluor White or WGA-orange: Stain cell wall chitin.

- Cell Tracker Blue (CMAC): Labels vacuoles.

- H1-GFP strain: Visualizes nuclei and mitosis.

- Mitotracker Red FM: Labels mitochondria.

- Imaging & Analysis: Samples are imaged over time using a confocal laser scanning microscope. The images are analyzed for changes in structure, fluorescence intensity (e.g., for chitin content), and organelle dynamics.

In Vitro Resistance Selection and Analysis [6]

This method assesses the potential for resistance development and identifies common resistance mutations.

- Strain Selection: Multiple A. fumigatus isolates are used.

- Induction of Resistance: A high density of spores (e.g., 1 x 10⁹ spores/mL) is plated on agar media containing a concentration of this compound (e.g., 0.5 mg/L) that is higher than the MIC for wild-type strains.

- Mutant Characterization:

- MIC Testing: The minimum inhibitory concentration (MIC) of recovered colonies is determined using the standardized EUCAST method.

- DNA Sequencing: The

pyrEgene (which encodes DHODH) of resistant mutants is sequenced. This has identified a hotspot for resistance mutations at amino acid position G119 (e.g., G119V, G119C) and other loci like H116R and V200E [6] [7].

References

- 1. The Dynamic Influence of this compound (F901318) on the Cell ... [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the Novel Antifungal Drug F901318 (this compound) on ... [pubmed.ncbi.nlm.nih.gov]

- 3. Review of the novel antifungal drug this compound (F901318) [bmcinfectdis.biomedcentral.com]

- 4. The Role of this compound in the Treatment of Filamentous ... [mdpi.com]

- 5. The Dynamic Influence of this compound (F901318) on the Cell ... [mdpi.com]

- 6. Resistance profiling of Aspergillus fumigatus to this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. Aspergillus fumigatus strains that evolve resistance to the ... [nature.com]

Olorofim EUCAST E.Def 9.3.1 Testing Protocol: Key Experimental Insights

The following workflow and details are reconstructed from a 2018 research study that explicitly used the EUCAST E.Def 9.3.1 reference method for testing olorofim susceptibility against molds [1].

Diagram Title: this compound Susceptibility Testing Workflow

Key Technical Parameters from the Study

The investigation addressed several critical technical aspects of the EUCAST method [1]:

- Plate Preparation: Two methods were compared—serial dilution in medium ('serial plates') and predilution in DMSO ('ISO plates'). Median MICs between these methods were either identical (69% of cases) or within one 2-fold dilution (31% of cases), indicating robust agreement [1].

- Endpoint Determination: The study concluded that visual reading for full inhibition (FIE) was the most robust endpoint. Inter-person agreement for visual MICs was high: 92-94% within ±1 dilution and 100% within ±2 dilutions [1]. Spectrophotometric reading using various percentage inhibition criteria (50%, 85%, 90%, 95%) was also evaluated but no single criterion was applicable across all species [1].

- Materials: Testing was performed across four different brands of polystyrene plates and used two separate lots of this compound. The study found only discrete differences (≤1 dilution) in MICs related to these variables, supporting the method's reliability [1].

This compound In Vitro Activity Data (2018 Study)

The following table summarizes the MIC data obtained from testing 298 contemporary clinical mold isolates, demonstrating the potent in vitro activity of this compound [1].

| Mold Isolate Group | Number of Isolates | This compound Modal MIC (mg/L) | This compound MIC Range (mg/L) |

|---|---|---|---|

| Aspergillus species (various) | 275 | 0.06 | < 0.004 – 0.25 |

| Dermatophytes | 3 | - | 0.03 – 0.06 |

| Fusarium proliferatum | Not specified | - | 0.016 (full inhibition) |

| Fusarium solani | Not specified | - | 1 – 2 (50% growth inhibition) |

| Fusarium dimerum | Not specified | - | No inhibition |

Accessing Current EUCAST Standardized Protocols

While the study provides a detailed application of E.Def 9.3.1, the official EUCAST resources have been updated. For definitive and current testing protocols, please refer to the primary source:

- Latest Methods: The official EUCAST website lists E.Def 9.4 and E.Def 11.0 as the current definitive methods for testing molds, indicating that E.Def 9.3.1 is a previous version [2] [3].

- Current Breakpoints: Always consult the latest EUCAST Clinical Breakpoint Table v12.0 for interpretive criteria, as breakpoints and methodologies are subject to change [3] [4].

References

Comprehensive Application Notes and Protocols: Olorofim CLSI Broth Microdilution Method for Mold Testing

Introduction to Olorofim and Antifungal Susceptibility Testing

This compound (formerly F901318) represents the first member of the orotomide class of antifungal agents, exhibiting a novel mechanism of action that distinguishes it from existing antifungal classes. As antifungal resistance continues to escalate globally, particularly to azole compounds, the development of standardized susceptibility testing methods for novel agents like this compound becomes imperative for both clinical management and antimicrobial surveillance. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method provides a standardized framework for assessing the in vitro activity of antifungal agents against filamentous fungi, enabling reproducible and comparable results across different laboratories. This compound demonstrates potent activity against a broad spectrum of filamentous fungi, including Aspergillus species, dermatophytes, and other opportunistic molds, while notably lacking activity against yeasts and Mucorales species due to fundamental differences in the drug target enzyme [1].

The significance of establishing robust susceptibility testing protocols for this compound is underscored by the increasing prevalence of infections caused by resistant molds and the limited therapeutic options available for difficult-to-treat fungi such as Lomentospora prolificans, Scedosporium species, and azole-resistant Aspergillus fumigatus. This compound has been granted orphan drug designation by both the FDA and EMA for various invasive fungal infections, highlighting its importance in addressing unmet medical needs in medical mycology [1]. This document provides detailed application notes and protocols for the implementation of CLSI broth microdilution methods specifically adapted for this compound susceptibility testing of mold isolates, incorporating essential technical considerations and recent evidence-based developments.

This compound Characteristics and Mechanism of Action

Basic Pharmacological Properties

This compound is a novel antifungal agent that belongs to the orotomide class, representing the first inhibitor of fungal dihydroorotate dehydrogenase (DHODH). This small molecule compound exhibits favorable pharmacological properties including oral bioavailability, which distinguishes it from many currently available antifungal agents that require intravenous administration. This compound has progressed through clinical trials and has received orphan drug designation from regulatory agencies including the FDA and EMA for the treatment of invasive aspergillosis, lomentosporiosis, scedosporiosis, and other rare mold infections [1]. The compound demonstrates predictable pharmacokinetics and has shown promising efficacy in ongoing clinical trials, positioning it as a valuable addition to the antifungal armamentarium.

Molecular Mechanism of Action

The mechanism of action of this compound involves inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Specifically, DHODH catalyzes the fourth step in this pathway—the conversion of dihydroorotate to orotate. Olorofil acts as a reversible inhibitor that binds to the N-terminal helical domain of fungal DHODH, preventing the reoxidation of the dihydroflavin mononucleotide (FMNH2) cofactor essential for the catalytic reaction [1]. This inhibition disrupts the formation of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP), which are essential precursors for cellular processes including RNA and DNA synthesis.

UTP is particularly vital for the biosynthesis of UDP-sugars, which serve as substrates for chitin synthetase and 1,3-β-D-glucan synthase—pivotal enzymes responsible for the synthesis of key fungal cell wall components. The disruption of these essential cellular processes explains the morphological changes observed in fungi exposed to this compound, including inhibition of conidial germination, suppression of polarized hyphal growth, hyphal swelling, and eventually cellular lysis after prolonged exposure [1]. Importantly, human DHODH is only approximately 30% identical to its fungal homolog and is inhibited 2000-fold less effectively by this compound, accounting for its selective toxicity against fungal pathogens [1].

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Drug Class | Orotomide (first-in-class) |

| Molecular Target | Dihydroorotate dehydrogenase (DHODH) |

| Target Pathway | De novo pyrimidine biosynthesis |

| Spectrum of Activity | Broad against molds including Aspergillus, Scedosporium, Lomentospora; no activity against yeasts or Mucorales |

| Administration Route | Oral |

| Development Status | Phase 3 clinical trials |

| Regulatory Designations | Orphan drug (FDA/EMA), Qualified Infectious Disease Product (FDA), Breakthrough Therapy (FDA) |

Mechanism of Action Visualization

Antifungal Spectrum and In Vitro Activity

This compound demonstrates a distinctive and targeted spectrum of antifungal activity that differentiates it from currently available antifungal agents. Its activity encompasses a broad range of filamentous fungi but excludes certain fungal groups based on fundamental differences in the drug target enzyme. Understanding this spectrum is crucial for appropriate application of susceptibility testing and potential therapeutic use.

The antifungal activity profile of this compound includes potent inhibition of Aspergillus species, including both azole-susceptible and azole-resistant isolates, with modal MIC values typically ranging from 0.06 mg/L for various Aspergillus species [2]. Additionally, this compound exhibits strong activity against dermatophytes, including terbinafine- and multidrug-resistant Trichophyton species, with modal MIC values as low as 0.008 mg/L reported for some Trichophyton mentagrophytes/interdigitale isolates [3]. The agent also demonstrates efficacy against other rare but clinically significant molds including Scedosporium species, Lomentospora prolificans, Penicillium, and Talaromyces species, with geometric mean MICs of 0.027 mg/L reported for Penicillium and Talaromyces species [3].

Notably, this compound lacks appreciable activity against Candida species, Cryptococcus neoformans, and fungi belonging to the order Mucorales due to structural differences in the DHODH enzyme target in these organisms [1]. Additionally, variable activity has been observed against Fusarium species, with good inhibition of F. proliferatum (MIC 0.016 mg/L) but limited activity against F. solani (50% growth inhibition at 1-2 mg/L) and no inhibition of F. dimerum [2]. Interestingly, no in vitro activity has been observed against Alternaria alternata [3].

Table 2: In Vitro Activity of this compound Against Various Fungal Pathogens

| Fungal Organism | MIC Range (mg/L) | Modal MIC (mg/L) | Activity Notes |

|---|---|---|---|

| Aspergillus fumigatus (azole-S) | <0.004 - 0.25 | 0.06 | Includes wild-type and Cyp51A mutants |

| Aspergillus fumigatus (azole-R) | 0.004 - 0.03 | 0.06 | Activity maintained against TR34/L98H mutants |

| Cryptic Aspergillus species | 0.004 - 0.03 | NA | Low MICs across various cryptic species |

| *Trichophyton* species | 0.004 - 0.125 | 0.008 | Includes terbinafine-resistant isolates |

| *Penicillium/Talaromyces* species | 0.004 - 0.125 | NA | GM MIC 0.027 mg/L |

| *Scedosporium* species | 0.016 - 0.03 | NA | Active against S. apiospermum and S. prolificans |

| Fusarium proliferatum | 0.016 | 0.016 | Consistent activity |

| Fusarium solani | >1 - 2 | NA | 50% growth inhibition at 1-2 mg/L |

| Alternaria alternata | >4 | >4 | No appreciable activity |

| Mucorales species | >4 | >4 | No activity due to target differences |

| *Candida* species | >8 | >8 | No activity due to target differences |

CLSI Broth Microdilution Methodology

Principle and Scope

The CLSI broth microdilution reference method provides a standardized procedure for determining the minimum inhibitory concentrations (MICs) of antifungal agents against filamentous fungi. The method is based on the visual assessment of fungal growth inhibition in microdilution trays containing serial dilutions of this compound in a defined culture medium. When properly performed, this assay generates reproducible MIC values that can be used for resistance surveillance, epidemiological studies, and in special cases, to guide antifungal therapy when correlated with clinical outcomes [4]. This method is applicable to a wide range of clinically relevant molds including Aspergillus species, Fusarium species, dermatophytes, and other filamentous fungi with established testing conditions.

Materials and Reagents

- Microdilution Trays: Sterile, 96-well U-bottom polystyrene trays with lids.

- Medium: RPMI-1640 medium with L-glutamine but without bicarbonate, buffered to pH 7.0 ± 0.1 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

- This compound Standard: Reference powder of known potency stored desiccated at -20°C or below.

- Stock Solution Preparation: this compound is dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution of 1280 mg/L.

- Inoculum Preparation: Test isolates are subcultured on appropriate agar media (potato dextrose agar or Sabouraud dextrose agar) to ensure viability and purity. Inoculum suspensions are prepared spectrophotometrically to achieve final inoculum densities of 0.5-2.5 × 10⁴ CFU/mL for most molds, or 0.5-2.5 × 10³ CFU/mL for dermatophytes.

- Quality Control Strains: Include recommended QC strains such as Aspergillus fumigatus ATCC 204305 and Aspergillus flavus ATCC 204304 [4].

Procedure Workflow

Detailed Testing Protocol

Preparation of Drug Dilutions:

- Prepare a stock solution of this compound at 1280 mg/L in 100% DMSO.

- Perform serial two-fold dilutions in RPMI-1640 medium to create a concentration series typically ranging from 4 mg/L to 0.004 mg/L, though this range may be adjusted based on the expected MICs of tested organisms.

- Dispense 100 μL of each drug dilution into the wells of the microdilution trays.

- Include growth control (medium + inoculum, no drug) and sterility control (medium only) wells in each tray.

Inoculum Standardization:

- Harvest fresh, mature colonies from 5-7 day old cultures grown on appropriate agar media.

- Adjust the turbidity of the inoculum suspension spectrophotometrically to 68-70% transmittance at 530 nm, which typically yields a stock suspension of approximately 1-5 × 10⁶ CFU/mL.

- Further dilute the stock suspension 1:50 in RPMI-1640 medium to achieve the final testing inoculum of 0.5-2.5 × 10⁴ CFU/mL.

- For dermatophytes, prepare the final inoculum at 0.5-2.5 × 10³ CFU/mL to account for their different growth characteristics.

Inoculation and Incubation:

- Add 100 μL of the standardized inoculum to each well of the microdilution tray, resulting in a final volume of 200 μL per well and a 1:2 dilution of both the drug and inoculum.

- Incubate the trays at 35°C in a humid environment for 48-72 hours. The incubation time should be adjusted based on the growth rate of the tested organisms, with 48 hours typically sufficient for most Aspergillus species and 72 hours recommended for slower-growing molds.

- Avoid stacking trays more than two high to ensure uniform temperature distribution.

Reading and Interpretation:

- Read MIC endpoints visually after incubation, comparing growth in drug-containing wells to the growth control well.

- For this compound, the MIC is defined as the lowest concentration that produces 100% inhibition of visual growth compared to the growth control [2].

- Record any morphological changes observed in the growth, such as altered hyphal development or partial inhibition patterns.

- Quality control: Ensure that MIC values for QC strains fall within established reference ranges.

Quality Control and Method Validation

Implementing appropriate quality control measures is essential for ensuring the reliability and reproducibility of this compound susceptibility testing results. The CLSI M38 document provides comprehensive guidelines for quality control of broth microdilution testing of filamentous fungi, which can be adapted specifically for this compound testing [4].

Routine quality control should include testing of reference strains with known susceptibility profiles to monitor the performance of the testing system. Recommended QC strains include Aspergillus fumigatus ATCC 204305 and Aspergillus flavus ATCC 204304, which have established MIC ranges for various antifungal agents [4]. While specific QC ranges for this compound are still being established through multi-laboratory studies, available data indicate that expected MICs for A. fumigatus ATCC 204305 typically range from 0.03 to 0.06 mg/L when tested using standardized methods [2].

Interlaboratory reproducibility should be monitored, with expected MIC results for QC strains within ±2 dilutions of the modal MIC. Additional validation parameters include:

- Inoculum density verification: Periodic colony counts to confirm that inoculum preparations yield the target CFU/mL.

- Medium quality control: Confirmation of pH (7.0 ± 0.1) and sterility of each batch.

- Drug stability: Regular testing of stock solutions to ensure maintained potency.

- Reader proficiency: Periodic assessment of inter-reader agreement, with target concordance of ≥90% within ±1 dilution.

Table 3: Quality Control Parameters for this compound Broth Microdilution Testing

| QC Parameter | Specification | Acceptance Criteria |

|---|---|---|

| QC Strains | A. fumigatus ATCC 204305, A. flavus ATCC 204304 | MIC within expected range |

| Inoculum Density | 0.5-2.5 × 10⁴ CFU/mL (most molds), 0.5-2.5 × 10³ CFU/mL (dermatophytes) | Colony count verification |

| Medium pH | RPMI-1640 with MOPS buffer | 7.0 ± 0.1 |

| Incubation Conditions | 35°C, ambient air, humid environment | 48-72 hours based on growth |

| Endpoint Definition | 100% growth inhibition | Visual comparison to growth control |

| Inter-reader Variability | Independent reading by two trained technologists | ≥90% within ±1 dilution |

| Inter-laboratory Reproducibility | Testing of reference panels | ≥95% within ±2 dilutions |

Data Interpretation and Reporting

MIC Reading and Epidemiological Cutoff Values

The interpretation of this compound MIC values requires careful consideration of several factors specific to this antifungal agent. The MIC endpoint for this compound is defined as complete (100%) inhibition of visual growth compared to the drug-free growth control well [2]. This endpoint differs from some other antifungal agents where partial inhibition is considered, and aligns with the endpoint definitions used for azole antifungals against molds. Currently, established clinical breakpoints for this compound are not yet available, as the agent remains under clinical investigation. However, epidemiological cutoff values (ECOFFs) can be used to distinguish wild-type isolates (those without acquired resistance mechanisms) from non-wild-type isolates that may harbor resistance mechanisms.

Based on available literature, the wild-type upper limit for most Aspergillus species, including A. fumigatus, is 0.25 mg/L, meaning that isolates with MIC values ≤0.25 mg/L are considered wild-type, while those with MIC values >0.25 mg/L may possess resistance mechanisms [2]. For dermatophytes, wild-type populations typically exhibit MIC values ≤0.125 mg/L [3]. These ECOFF values provide a useful framework for detecting emerging resistance and should be incorporated into surveillance studies and susceptibility reports.

Combination Therapy Considerations

Recent evidence regarding combination therapy involving this compound has revealed important interactions that should be considered when interpreting susceptibility data. Studies evaluating this compound in combination with other antifungal classes have demonstrated:

- Unidirectional antagonism with mould-active azoles (voriconazole, posaconazole, isavuconazole), where azole MICs remain unaffected but this compound MICs may increase, though generally remaining within the wild-type distribution [5].

- Indifference when combined with fluconazole, terbinafine, or caspofungin against Aspergillus species [5].

- Variable interactions with amphotericin B, with potential antagonism observed in some species such as A. niger [5].

- Indifference when this compound is combined with fluconazole or voriconazole against Candida species, relevant in cases of potential co-infections [5].

These interactions suggest that combination therapy with mould-active azoles may not be advantageous and could potentially reduce this compound efficacy, particularly against some species. This information should be considered when interpreting susceptibility results in clinical contexts where combination therapy might be contemplated.

Technical Considerations and Troubleshooting

Several technical factors specific to this compound testing require special attention to ensure accurate and reproducible results:

- Drug Solubility and Stability: this compound is dissolved in DMSO for stock solution preparation, and these solutions should be prepared fresh or stored at -70°C or below for no more than 6 months. Avoid repeated freeze-thaw cycles.

- Plate Type Considerations: Studies have demonstrated minimal impact of different polystyrene plate brands on this compound MIC results, with median MICs identical (69% of comparisons) or within one dilution (31% of comparisons) across different plate types [2].

- Incubation Time: For most Aspergillus species, 48 hours of incubation is sufficient. However, slower-growing molds including some dermatophytes and cryptic Aspergillus species may require 72 hours of incubation for reliable endpoint determination.

- Endpoint Determination: this compound may produce morphological changes at sub-MIC concentrations, including altered hyphal development. These changes should be noted but not considered in the MIC determination, which is based strictly on complete growth inhibition.

- Troubleshooting Common Issues:

- Excessive trailing growth: Ensure inoculum preparation follows standardized methods and check incubation temperature stability.

- Poor growth in control wells: Verify inoculum viability and medium composition.

- High intra-test variability: Standardize inoculum preparation method and confirm reader training.

The implementation of this standardized protocol for this compound susceptibility testing using CLSI broth microdilution methodology will facilitate the generation of reliable and comparable data across different laboratories, supporting both clinical management and resistance surveillance activities as this promising antifungal agent progresses through clinical development and toward potential regulatory approval.

References

- 1. Review of the novel antifungal drug this compound (F901318) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EUCAST Determination of this compound (F901318) ... [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of the novel antifungal this compound against dermatophytes... [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI ... [link.springer.com]

- 5. In vitro evaluation of this compound and antifungal combinations ... [pmc.ncbi.nlm.nih.gov]

Olorofim susceptibility testing Scedosporium Lomentospora prolificans

The Clinical Challenge of Scedosporium and L. prolificans

Scedosporium spp. and Lomentospora prolificans are emerging fungal pathogens notorious for their intrinsic resistance to multiple antifungal drugs [1] [2]. Infections are particularly severe in immunocompromised patients, such as those who have undergone hematopoietic stem cell or lung transplantation, and are associated with high mortality rates [3] [2] [4].

The table below summarizes the in vitro resistance profiles of Lomentospora prolificans, highlighting the urgent need for new therapeutic options:

| Antifungal Agent | Reported MIC90 or MIC Value | Susceptibility Interpretation |

|---|---|---|

| Voriconazole | >16 µg/mL [1] | Resistant |

| Itraconazole | >16 µg/mL [1] | Resistant |

| Posaconazole | >16 µg/mL [1] | Resistant |

| Isavuconazole | >16 µg/mL [1] | Resistant |

| Amphotericin B | >16 µg/mL [3] [1] | Resistant |

| Terbinafine | >64 µg/mL [1] | Resistant |

| Micafungin | MEC90 >8 µg/mL [1] | Resistant |

Standardized Antifungal Susceptibility Testing Frameworks

While Olorofim-specific data was not available, established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the foundational protocols for testing filamentous fungi.

| Organization | Relevant Document | Scope and Application |

|---|---|---|

| CLSI | M38M51S: Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi, 3rd Ed. [5] | Reference method for broth dilution testing of conidium (spore)-forming molds, including Scedosporium. |

| CLSI | M57S: Epidemiological Cutoff Values (ECVs) for Antifungal Susceptibility Testing, 4th Ed. [5] | Provides ECVs to detect non-wild-type isolates with acquired resistance mechanisms. |

| EUCAST | EUCAST AFST Methods [6] | Develops and standardizes broth microdilution methods and clinical breakpoints for fungi in Europe. |

The following workflow outlines the general process for conducting antifungal susceptibility testing based on these standard guidelines:

Research Perspectives and Combination Therapy

Given the high mortality of these infections, research is exploring several avenues:

- Novel Antifungals: The search for new drugs like this compound (a member of the orotomide class) is a critical area of investigation, as it represents a new mechanism of action distinct from azoles and echinocandins [7].

- Combination Therapy: In vitro studies and clinical case reports suggest that combination therapy, particularly voriconazole and terbinafine, can have a synergistic effect and is a recommended first-line approach for L. prolificans infections [3] [1] [2].

- Adjunctive Surgical Intervention: Where feasible, surgical debridement of infected tissue is strongly associated with improved survival [4] [8].

Protocol Development Considerations

To establish a robust testing protocol for this compound, you would need to integrate the novel drug into the standard framework. Key considerations include:

- Inoculum Preparation: Follow CLSI M38 or EUCAST guidelines to prepare a standardized conidial suspension from a freshly cultured Scedosporium or L. prolificans isolate [5] [6].

- Drug Preparation: Prepare a stock solution of this compound and perform a series of two-fold dilutions in the appropriate broth medium to cover a wide concentration range expected to include the MIC.

- Quality Control: Include quality control strains, such as Aspergillus flavus ATCC 204304 or other relevant molds, as required by standard protocols to ensure the reliability of the test results [3] [5].

I hope this detailed background on the resistance patterns and standardized testing frameworks provides a solid foundation for your work. Should you require information on the specific mechanism of action of this compound or further clinical case studies, please feel free to ask.

References

- 1. Antifungal Susceptibility Profiles and Drug Resistance ... [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Significance and Therapeutic Challenges of ... [pmc.ncbi.nlm.nih.gov]

- 3. Successful Treatment of Lomentospora Prolificans Infection ... [pmc.ncbi.nlm.nih.gov]

- 4. Invasive Scedosporium spp. and Lomentospora prolificans ... [sciencedirect.com]

- 5. New Antifungal Document Editions | News [clsi.org]

- 6. Fungi (AFST) [eucast.org]

- 7. Study of Humoral Responses against Lomentospora ... [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering Unexpected Vascular Locations of < ... [wwwnc.cdc.gov]

Comprehensive Application Notes and Protocols: Olorofim Efficacy in Murine Aspergillosis Models

Introduction to Olorofim and Its Therapeutic Significance

This compound (F901318) represents the first-in-class orotomide antifungal with a novel mechanism of action that distinguishes it from currently available antifungal classes. As a dihydroorotate dehydrogenase (DHODH) inhibitor, this compound disrupts de novo pyrimidine biosynthesis in fungi, preventing DNA/RNA synthesis and ultimately leading to fungal cell death. This molecular target exhibits significant specificity for fungal versus human DHODH (approximately 2000-fold selective inhibition), providing a favorable therapeutic window [1]. The emergence of azole-resistant Aspergillus fumigatus and the increasing incidence of infections caused by multiresistant cryptic Aspergillus species have created an urgent need for new antifungal classes with novel mechanisms of action [2] [3].

The therapeutic significance of this compound extends beyond its novel mechanism to its broad activity against difficult-to-treat molds, including azole-resistant Aspergillus fumigatus, various dermatophytes, and endemic dimorphic fungi [1] [3]. Particularly noteworthy is its activity against species that are intrinsically less susceptible to current antifungals, such as Aspergillus nidulans and Aspergillus tanneri, which pose significant treatment challenges in immunocompromised patients, especially those with chronic granulomatous disease (CGD) [2]. The completed Phase II clinical trial and ongoing Phase III trial (NCT05101187) position this compound as a promising therapeutic agent for invasive fungal infections refractory to existing treatments [4] [1].

In Vivo Efficacy Data Summary

Survival Outcomes in Murine Models

Table 1: Survival Rates of this compound-Treated Mice in Aspergillosis Models

| Aspergillus Species | Mouse Model | Treatment Regimen | Survival Rate (%) | Control Survival (%) |

|---|---|---|---|---|

| A. fumigatus (B5233) | Neutropenic CD-1 | 15 mg/kg q8h × 9 days | 81% | <10% |

| A. nidulans (M24) | Neutropenic CD-1 | 15 mg/kg q8h × 9 days | 88% | <10% |

| A. tanneri (NIH1004) | Neutropenic CD-1 | 15 mg/kg q8h × 9 days | 80% | <10% |

| A. fumigatus (B5233) | CGD (gp91-/- phox) | 15 mg/kg q8h × 9 days | 88% | <10% |

| A. nidulans (M24) | CGD (gp91-/- phox) | 15 mg/kg q8h × 9 days | 63% | <10% |

| A. tanneri (NIH1004) | CGD (gp91-/- phox) | 15 mg/kg q8h × 9 days | 75% | <10% |

Comprehensive studies have demonstrated that this compound significantly improves survival in both neutropenic CD-1 mice and mice with chronic granulomatous disease (CGD) when challenged with various Aspergillus species [2] [5]. The consistent survival advantage across different immunodeficiency models and fungal pathogens highlights the robust therapeutic potential of this compound. Importantly, the efficacy of this compound was independent of the triazole MICs of the infecting Aspergillus strains, indicating its potential value in treating azole-resistant aspergillosis [2].

Fungal Burden and Biomarker Assessment

Table 2: Fungal Burden and Inflammatory Marker Reduction Post-Olorofim Treatment

| Parameter | A. fumigatus | A. nidulans | A. tanneri |

|---|---|---|---|

| Galactomannan Suppression | Significant | Significant | Significant |

| Fungal DNA Burden (Kidney) | Significant reduction | Significant reduction | Significant reduction |

| Histopathological Findings | Limited inflammatory foci, rare fungal elements | Limited inflammatory foci, rare fungal elements | Limited inflammatory foci, rare fungal elements |

| Control Group Findings | Abundant fungal filaments | Abundant fungal filaments | Abundant fungal filaments |

This compound treatment resulted in significant suppression of galactomannan levels across all three Aspergillus species tested, indicating reduced fungal burden [2] [5]. This biomarker response correlated with reduced fungal DNA burden in organs throughout the experimental period. Histopathological examination of tissues from this compound-treated mice revealed only a limited number of inflammatory foci with few or no detectable fungal elements, in stark contrast to control groups that showed abundant fungal filaments [2]. These findings demonstrate the potent fungicidal activity of this compound in vivo against a spectrum of Aspergillus species, including those known to be less susceptible to currently available antifungals.

Detailed Experimental Protocols

Murine Models of Invasive Aspergillosis

Animal Model Preparation:

Neutropenic CD-1 Mouse Model: Render mice neutropenic via intraperitoneal administration of cyclophosphamide (150 mg/kg) at day -4 and day -1 prior to infection, supplemented with subcutaneous cortisone acetate (200 mg/kg) on day -1 to enhance susceptibility to Aspergillus infection [2].

Chronic Granulomatous Disease (CGD) Model: Utilize gp91phox-deficient (gp91-/-) mice that lack a functional NADPH oxidase complex, mimicking the human CGD immunodeficient state. No additional immunosuppression is required for this model [2].

Infection Protocol:

- Prepare fungal inoculum from 5-day-old sporulated cultures on Sabouraud dextrose agar at 35°C.

- Harvest conidia by flooding plates with sterile phosphate-buffered saline (PBS) containing 0.05% Tween-20.

- Filter suspensions through 40μm cell strainers to remove hyphal fragments.

- Count spores using a hemocytometer and adjust concentration to 1-5 × 10^6 CFU/mL in sterile PBS.

- Deliver inoculum via tail vein injection (200μL per mouse) for disseminated infection model.

- Confirm infection by culturing aliquot of inoculum on SAB agar plates [2].

This compound Treatment Protocol

Dosing Formulation and Administration:

- Prepare this compound fresh daily in appropriate vehicle for intraperitoneal injection.

- Administer at 15 mg/kg body weight every 8 hours (q8h) for 9 days.

- Initiate treatment 1-hour post-infection for early intervention models or at established timepoints post-infection for therapeutic efficacy models.

- Maintain control groups receiving vehicle-only administration at identical volumes and schedules [2] [5].

Monitoring and Endpoint Assessment:

- Monitor survival twice daily for 10-day experimental period.

- Collect serum for galactomannan testing at predetermined intervals (e.g., days 1, 3, 5, 7, 10).

- Euthanize subset animals at day 3 for histopathology and fungal burden assessment.

- Process kidneys and lungs for quantitative PCR to determine fungal DNA burden.

- Preserve tissues in 10% neutral buffered formalin for histopathological examination with Grocott's methenamine silver stain for fungal elements [2].

Pharmacokinetic and Pharmacodynamic Relationships

Pharmacokinetic Parameters of this compound

Table 3: Pharmacokinetic Parameters of this compound Following Intraperitoneal Administration

| Dose (mg/kg) | Cmax (ng/mL) | Cmin (ng/mL) | Tmax (h) | AUC0-8 (ng·h/mL) |

|---|---|---|---|---|

| 2.5 | 1,345 | 185 | 0.5 | 4,399 |

| 5 | 2,860 | 122 | 0.5 | 8,478 |

| 10 | 5,220 | 986 | 0.5 | 16,840 |

| 15 | 5,280 | 1,560 | 0.5 | 27,244 |

| 20 | 4,000 | 2,355 | 2 | 28,475 |

Pharmacokinetic studies demonstrate that this compound exhibits linear pharmacokinetics in the dose range of 2.5-15 mg/kg, with the area under the curve (AUC) correlating significantly with dose in a linear fashion (R = 0.96) [2]. The time to maximum concentration (Tmax) occurs rapidly within 0.5 hours of dosing for doses up to 15 mg/kg. Importantly, at the efficacious dose of 15 mg/kg q8h, the minimum plasma concentration (Cmin) remains well above the level required for efficacy (100-300 ng/mL) as established in other murine models [2].

The pharmacokinetic profile supports the every-8-hour dosing regimen, maintaining concentrations above the target threshold throughout the dosing interval. The maximum concentration (Cmax) achieved at the 15 mg/kg dose is 5,280 ng/mL, substantially higher than the MIC values for susceptible Aspergillus species (typically 0.008-0.062 μg/mL), providing a favorable pharmacodynamic profile for eradication of infection [2].

Combination Therapy Considerations

Recent in vitro studies have revealed important considerations for this compound use in combination with other antifungal agents. Unidirectional antagonism has been observed between this compound and mold-active azoles (voriconazole, posaconazole, isavuconazole), with the strongest effect noted in A. niger [4]. In these combinations, azole MIC values remain unaffected, but this compound MIC values increase, though they typically remain within wild-type distributions [4].

This antagonism may have clinical relevance, as demonstrated in a recent investigation of this compound pharmacodynamics in combination with posaconazole in vivo. While antagonism between the two agents was observed in a murine model challenged with an azole-susceptible A. fumigatus strain, combination therapy still achieved greater therapeutic effects than either monotherapy [4]. However, for azole-resistant strains, only this compound monotherapy effectively suppressed infection, suggesting that combination approaches should be avoided in this context [4].

Notably, this compound demonstrates indifference when combined with terbinafine or caspofungin across all tested isolates, providing potential alternative combination strategies [4]. Additionally, despite its lack of activity against Candida species, this compound does not interfere with the anti-Candida activity of fluconazole or voriconazole, allowing for co-administration without loss of azole effect against yeast pathogens [4].

Potential Clinical Applications and Future Directions

The compelling efficacy data from murine models positions this compound as a promising therapeutic candidate for several challenging clinical scenarios:

Azole-resistant Aspergillus infections: this compound demonstrates potent activity against Aspergillus fumigatus isolates with various resistance mechanisms, including TR34/L98H and G138C Cyp51A mutations [4] [3]. Its efficacy is unrelated to triazole MICs, making it particularly valuable in regions with high rates of environmental azole resistance [2].

Infections in Chronic Granulomatous Disease: The significant activity against A. nidulans is especially relevant for CGD patients, who are particularly susceptible to invasive infections with this species that are often refractory to conventional antifungal therapy [2] [6].

Infections by Rare and Multidrug-Resistant Molds: this compound shows promising activity against difficult-to-treat molds including Scedosporium species, Lomentospora prolificans, and various dermatophytes, expanding treatment options for these rare but devastating infections [1] [3].

The ongoing Phase III clinical trial (NCT05101187) will provide critical data on this compound's efficacy and safety in human patients with invasive fungal infections, potentially establishing a new standard of care for infections with limited treatment options [4] [1].

Visual Experimental Workflow

Diagram 1: In vivo efficacy evaluation workflow for this compound in murine aspergillosis models

This compound Mechanism of Action Pathway

Diagram 2: this compound mechanism of action and cellular effects

References

- 1. Review of the novel antifungal drug this compound (F901318) [bmcinfectdis.biomedcentral.com]

- 2. Efficacy of this compound (F901318) against Aspergillus fumigatus ... [pmc.ncbi.nlm.nih.gov]

- 3. The Role of this compound in the Treatment of Filamentous ... [mdpi.com]

- 4. In vitro evaluation of this compound and antifungal combinations ... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of this compound (F901318) against Aspergillus fumigatus ... [pubmed.ncbi.nlm.nih.gov]

- 6. Cerebral Aspergillosis: Diagnostic Challenges ... [link.springer.com]

Olorofim breakthrough therapy designation FDA EMA

Mechanism of Action and Fungal Specificity

Olorofim's novel mechanism disrupts a fundamental fungal metabolic pathway, offering a new line of attack against resistant pathogens.

- Target and Pathway: this compound reversibly inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition blocks the production of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP) [1].

- Cellular Consequences: Depletion of these essential pyrimidines leads to several fatal cellular defects in fungi:

- Inhibition of Germination and Polarized Growth: Conidia fail to germinate, and existing hyphae cannot maintain polarized growth, leading to swelling and eventual cell lysis [1].

- Cell Wall Disruption: Treatment causes dysregulation of cell wall synthesis, characterized by a decrease in beta-1,3-glucan and a compensatory increase in chitin content, weakening the cell wall structure [1].

- Selective Toxicity: The drug's high specificity stems from a structural difference; human DHODH is only about 30% identical to its fungal homolog, resulting in this compound inhibiting the fungal enzyme 2000-fold more effectively than the human version [1].

The following diagram illustrates the mechanism of action and its consequences on the fungal cell.

Spectrum of Activity and Resistance

This compound exhibits a targeted and clinically valuable spectrum of activity, particularly against molds that are difficult to treat with existing antifungals.

- Broad Mold Coverage: It demonstrates potent in vitro and in vivo activity against a range of molds and dimorphic fungi, including [1] [2] [3]:

- Aspergillus species (including azole-resistant and cryptic species)

- Lomentospora prolificans

- Scedosporium species

- Coccidioides species

- Other rare molds like Scopulariopsis, Penicillium, and Talaromyces

- Key Gaps in Coverage: Importantly, this compound lacks activity against yeasts (e.g., Candida, Cryptococcus) and fungi in the order Mucorales, as these organisms have a structurally different version of the target DHODH enzyme [1] [3] [4].

- Resistance Profile: To date, no emergence of resistance during clinical use has been reported. The drug's target, DHODH, is remarkably well-conserved among Aspergillus-related species, and surveillance shows a unimodal MIC distribution without a trailing population of less-susceptible isolates [4].

Clinical Efficacy and Safety Profile

Clinical data from a Phase 2b study (NCT03583164) supports the efficacy and tolerability of this compound in a high-need population with limited or no treatment options [2].

Efficacy Outcomes: The primary endpoint was a global response (a composite of clinical, radiological, and mycological responses) assessed by a Data Review Committee.

| Time Point | Global Response (Success) | Global Response (including Stable Disease) | Clinical Response Alone |

|---|---|---|---|

| Day 42 | 28.7% (58/202) | 75.2% (152/202) | 59.9% (121/202) |

| Day 84 | 27.2% (55/202) | 63.4% (128/202) | 54.0% (109/202) |

- All-cause mortality was 11.9% at day 42 and 16.3% at day 84 [2].

- The patient population included infections with Aspergillus spp. (n=101, 22 azole-resistant), Lomentospora prolificans (n=26), Scedosporium spp. (n=22), and Coccidioides spp. (n=41) [2].

- A published case report demonstrated the successful use of this compound monotherapy to cure L. prolificans osteomyelitis and synovitis in an 8-year-old patient after standard antifungals failed. The patient tolerated a 6-month course with no side effects and remained well 18 months post-treatment [3].

Safety and Tolerability:

- The most common notable adverse event was liver enzyme elevation, which occurred in 10% of patients (20/203). Most of these cases were managed to resolution by dose modification (7%), with only 3% requiring treatment discontinuation [2].

- Gastrointestinal intolerance was also reported in 10% of patients, typically mild to moderate and self-limiting [2].

- No treatment-related deaths were reported [2].

Experimental Protocols for Susceptibility Testing

For researchers characterizing fungal isolates, here are key methodologies cited in the clinical development of this compound.

Protocol 1: Reference Broth Microdilution Testing This method was used to determine the MIC of this compound against a clinical isolate of L. prolificans in a case study [3].

- Panel Preparation: Use a frozen broth microdilution panel.

- Testing Standard: Follow the Clinical and Laboratory Standards Institute (CLSI) reference method M38 as a guide for setting up the test.

- Inoculation: Prepare a standardized inoculum of the fungal conidia suspension.

- Incubation: Incubate the panels at the appropriate temperature and duration as specified by CLSI M38.

- MIC Reading: The MIC for this compound in the cited case was reported as 0.06 µg/mL, which was significantly lower than all other antifungals tested [3].

Protocol 2: In Vitro Susceptibility Reversal Assay This assay confirms that the antifungal activity of this compound is specifically due to the inhibition of the pyrimidine pathway [1].

- Preparation of Plates: Incorporate this compound into the culture medium at a predetermined concentration.

- Addition of Pyrimidine: Supplement the medium with exogenous uridine (or another pyrimidine source) at concentrations ≥ 5 mM.

- Inoculation and Incubation: Inoculate with the fungal test isolate and incubate.

- Result Interpretation: Observe a significant reversal of this compound's inhibitory effect, evidenced by restored fungal growth, in the presence of high concentrations of exogenous pyrimidine. Note that serum pyrimidine levels in humans (~15 µM) are far too low to cause this reversal in vivo [1].

Application Notes for Drug Development

For scientists integrating this compound into R&D programs, consider these points.

- Diagnostic-Driven Use: this compound is a "special drug for special patients." Its effective deployment in clinical practice or trial design requires precise fungal diagnosis to ensure the pathogen is within its spectrum of activity [4].

- Oral Formulation Advantage: The availability of an oral formulation is a key differentiator, especially for infections requiring months of therapy, such as chronic pulmonary aspergillosis or osteomyelitis [1] [3] [4].

- Agricultural Application Risk: There is interest in using this compound as a fungicide in agriculture (e.g., for wheat diseases). The drug development community should be aware that such use could potentially foster environmental resistance, compromising the long-term efficacy of this compound in human medicine [4].

Future Development and Regulatory Path

The journey toward full regulatory approval for this compound is ongoing.

- Following the FDA's Complete Response Letter in 2023, F2G is working on resubmitting the NDA with additional data and analyses from the complete Phase 2b dataset [5] [6].

- A global Phase 3 trial (OASIS, NCT05101187) is currently enrolling patients. This study is comparing this compound versus AmBisome followed by standard of care in patients with invasive aspergillosis [7] [5] [6].

Conclusion

This compound, with its novel mechanism of action, targeted spectrum, and oral bioavailability, represents a pivotal addition to the antifungal arsenal. It addresses a critical unmet need for patients with invasive infections caused by resistant and rare molds. While regulatory approval is pending, the compelling clinical data and specialized designations underscore its potential to become a cornerstone for treating these life-threatening fungal diseases.

References

- 1. Review of the novel antifungal drug this compound (F901318) [bmcinfectdis.biomedcentral.com]

- 2. This compound for the treatment of invasive fungal diseases in ... [pubmed.ncbi.nlm.nih.gov]

- 3. Successful use of this compound for the treatment ... [pmc.ncbi.nlm.nih.gov]

- 4. New Antifungal Drug this compound Shows Efficacy in Treating ... [contagionlive.com]

- 5. F2G raises $100M to bring antifungal drug back to FDA [biopharmadive.com]

- 6. F2G Receives Complete Response Letter from FDA for ... [f2g.com]

- 7. F2G Announces FDA Filing Acceptance of NDA for ... [drug-dev.com]

Olorofim treatment invasive fungal disease resistant Aspergillus

Olorofim Basic Information

This compound (formerly F901318) represents the first novel antifungal class developed in the past 20 years, with a unique mechanism of action distinct from currently available antifungal classes [1] [2]. It is the first member of the orotomide class of antifungals to be evaluated clinically for the treatment of invasive mold infections [1].

Mechanism of Action

This compound acts as a reversible inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes the fourth step in the de novo synthesis of pyrimidine [1] [3]. This inhibition disrupts the formation of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP), leading to several cascading effects [1] [3]:

- Cell Wall Disruption: UTP is required for the formation of UDP-sugars, which are substrates for 1,3-β-D-glucan synthase and chitin synthase, enzymes critical for fungal cell wall synthesis. Inhibition leads to cell wall disorganization and hyphal lysis [1].

- Cell Cycle Arrest: UTP is essential for the synthesis of DNA/RNA pyrimidine derivatives (cytosine, thymine, uracil). Depletion halts mitosis and DNA replication [1].

- Morphological Changes: Exposure to this compound leads to increased hyphal septation, reduced size of hyphal compartments, and significant enlargement of vacuoles, potentially indicating activation of autophagy [1] [3].

The following diagram illustrates the mechanism of action of this compound and its cellular consequences:

Spectrum of Activity & Resistance

This compound exhibits a unique and targeted spectrum of activity, which is crucial for understanding its clinical application [1] [3].

Table 2: In Vitro Activity of this compound Against Various Fungal Pathogens

| Organism Category | Representative Pathogens | This compound Activity | Notes |

|---|---|---|---|

| Molds | Aspergillus fumigatus (including azole-resistant strains), A. nidulans, A. tanneri [4] | Active | Consistent activity against various Aspergillus species, including those rare in CGD patients [4] |

| Scedosporium spp., Lomentospora prolificans [1] [5] | Active | Intrinsically resistant to multiple available antifungals [5] | |

| Fusarium spp. [1] | Variable | Species-specific activity | |

| Dimorphic Fungi | Coccidioides spp., Histoplasma spp., Blastomyces spp. [1] | Active | - |

| Yeasts | Candida spp., Cryptococcus spp. [1] [3] | Not Active | - |

| Mucorales | Rhizopus, Mucor [1] [3] | Not Active | Due to phylogenetic differences in DHODH enzyme [5] |

Resistance Mechanisms

While no intrinsic resistance to this compound was found in a large screen of 975 clinical A. fumigatus isolates, resistance can be acquired through mutations in the pyrE gene encoding DHODH [6]. Key resistance mutations include:

- G119 Substitutions: Amino acid substitutions at the G119 locus (e.g., G119C, G119V, G119A) are a hotspot, reducing this compound's affinity for DHODH [7] [6].

- Other Mutations: Mutations at other loci (e.g., H116R, L164P, V200E) have also been linked to resistance, some of which may confer cross-resistance to the agrochemical fungicide ipflufenoquin, which also targets DHODH [7].

The frequency of acquired this compound resistance development in A. fumigatus is reported to be higher than for voriconazole but lower than for itraconazole [6].

Experimental Protocols

In Vitro Susceptibility Testing

- Principle: Broth microdilution methods according to CLSI (M38) or EUCAST guidelines to determine the Minimum Inhibitory Concentration (MIC) [4] [6].

- Procedure:

- Prepare this compound stock solutions in DMSO and serially dilute in appropriate broth (e.g., RPMI-1640).

- Inoculate wells with a standardized conidial suspension of Aspergillus (0.4-5 × 10⁴ CFU/mL).

- Incubate at 35°C for 48 hours.

- The MIC is defined as the lowest concentration that visually inhibits 100% of fungal growth.

- Note: Exogenous pyrimidine supplementation (e.g., ≥5 mM uridine) can reverse this compound's activity and serve as a control for mechanism-specific action [1] [3].

In Vivo Efficacy Protocol (Murine Model of Invasive Aspergillosis)

- Animal Model: Immunocompromised mice (e.g., neutropenic CD-1 mice or mice with Chronic Granulomatous Disease - CGD) [4].

- Infection: Inoculate mice intravenously or via inhalation with a lethal dose of Aspergillus conidia (e.g., 5×10⁵ CFU for A. fumigatus in neutropenic mice) [4].

- Treatment:

- Endpoint Assessment:

- Survival: Monitor for 10 days post-infection.

- Fungal Burden: Quantify fungal DNA in organs (e.g., kidneys, lungs) by PCR.

- Biomarker: Measure serum galactomannan levels.

- Histopathology: Examine organ tissues for fungal elements and inflammatory damage.

Clinical Application & Pharmacokinetics

Clinical data from a phase 2b study demonstrate the real-world potential of this compound for treating invasive fungal diseases in patients with limited therapeutic options [5] [8].

Table 3: Clinical Outcomes from a Phase 2b Study of this compound (n=202)

| Parameter | Day 42 | Day 84 |

|---|---|---|

| Global Response Rate (Success) | 28.7% | 27.2% |

| Global Response (including Stable Disease) | 75.2% | 63.4% |

| Clinical Response Rate | 59.9% | 54.0% |

| All-Cause Mortality | 11.9% | 16.3% |

Data sourced from [8]

Dosing Regimen & Pharmacokinetics (Based on Clinical Trial Data)

- Initial Regimen (Complex): A weight-based loading dose (180-300 mg) on day 1, followed by a weight-based maintenance dose (120-240 mg/day) in divided doses [8].

- Simplified Regimen: A fixed-dose regimen of a 150 mg loading dose twice on day 1, followed by a 90 mg maintenance dose twice daily [8].

- Key PK Parameters:

Safety and Resistance Considerations

- Adverse Effects: The most common medically significant adverse effect is liver enzyme elevation, which was manageable via dose modification or discontinuation. Gastrointestinal intolerance (typically mild/moderate and self-limiting) has also been reported [8].

- Drug-Drug Interactions: this compound is a weak inhibitor of CYP3A4 and is metabolized by multiple CYP450 isoenzymes, indicating a potential for interactions [1].

Given the emerging evidence of cross-resistance between this compound and the agrochemical ipflufenoquin, environmental surveillance and stewardship will be critical to preserve the clinical efficacy of this novel agent [7].

Conclusion

This compound represents a significant advancement in antifungal therapy, offering a novel mechanism of action, a favorable oral formulation, and potent activity against a range of difficult-to-treat mold infections, including azole-resistant Aspergillus. The provided application notes and protocols offer a foundation for researchers and drug development professionals to further investigate and utilize this promising agent.

References

- 1. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shionogi & Co., Ltd. and F2G Ltd., Enter Strategic ... [shionogi.com]

- 3. Review of the novel antifungal drug this compound (F901318) [bmcinfectdis.biomedcentral.com]

- 4. Efficacy of this compound (F901318) against Aspergillus fumigatus ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound for the treatment of invasive fungal diseases in ... [sciencedirect.com]

- 6. Resistance profiling of Aspergillus fumigatus to this compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. Aspergillus fumigatus strains that evolve ... - Nature [nature.com]

- 8. This compound for the treatment of invasive fungal diseases in ... [pubmed.ncbi.nlm.nih.gov]

Olorofim Activity Against Azole-Resistant Aspergillus fumigatus: Comprehensive Application Notes and Experimental Protocols

Introduction to Olorofim and the Challenge of Azole Resistance